Spiro[4.5]decane-1-thiol

Catalog No.
S13831403
CAS No.
M.F
C10H18S
M. Wt
170.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[4.5]decane-1-thiol

Product Name

Spiro[4.5]decane-1-thiol

IUPAC Name

spiro[4.5]decane-4-thiol

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

InChI

InChI=1S/C10H18S/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9,11H,1-8H2

InChI Key

LLSXKTOSMNRJSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2S

Spiro[4.5]decane-1-thiol is a sulfur-containing organic compound characterized by its distinctive spirocyclic structure, which features a spiro linkage connecting two cyclopentane rings. The compound has a molecular formula of C10H18SC_{10}H_{18}S and a molecular weight of approximately 178.32 g/mol. The thiol functional group (-SH) located at the 1-position significantly influences its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under appropriate conditions.
  • Reduction: The compound can undergo reduction reactions, typically yielding alcohols or other reduced sulfur compounds.

These reactions highlight the versatility of spiro[4.5]decane-1-thiol in synthetic organic chemistry and its potential utility in creating more complex molecules .

Research indicates that spiro[4.5]decane-1-thiol exhibits notable biological activities, particularly in anticancer research. Derivatives of this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The proposed mechanism of action involves modulation of cellular signaling pathways related to cell growth and survival, making it a candidate for developing new anticancer agents .

Several methods have been developed for the synthesis of spiro[4.5]decane-1-thiol:

  • One-Pot Synthesis: A method involving the condensation of ketones with mercaptoacetic acid under specific conditions to yield the desired thiol.
  • Oxidative Cleavage: Utilizing oxidative cleavage of precursors to generate the spirocyclic structure followed by thiolation to introduce the thiol group.
  • Cyclization Reactions: Employing cyclization techniques on appropriate precursors that contain sulfur functionalities to form the spiro structure.

These methods highlight the synthetic flexibility available for constructing this compound and its derivatives .

Spiro[4.5]decane-1-thiol has potential applications across various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticancer drugs due to its biological activity.
  • Organic Synthesis: Serving as a building block for synthesizing more complex organic compounds.
  • Material Science: Potential use in creating novel materials with specific properties derived from its unique structure.

The compound's versatility makes it valuable in both academic research and industrial applications.

Studies on spiro[4.5]decane-1-thiol often focus on its interactions with biological targets, particularly in cancer treatment contexts. Research has demonstrated that derivatives of this compound can interact with specific cellular pathways, influencing processes such as apoptosis and cell cycle regulation. These interactions are crucial for understanding how spiro[4.5]decane-1-thiol can be optimized for therapeutic use against various cancers .

Several compounds share structural similarities with spiro[4.5]decane-1-thiol, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
Spiro[4.5]decaneBasic structure without functional groupsNon-reactive; serves as a reference
1-Thia-4-azaspiro[4.5]decaneContains nitrogen and sulfurExhibits different biological activities
Thiazolidine derivativesContains both sulfur and nitrogenKnown for antibacterial properties
Spiro[4.5]dec-2-en-1-oneAnother spirocyclic compoundDifferent position of the double bond

The uniqueness of spiro[4.5]decane-1-thiol lies in its specific thiol functionality that enhances its reactivity and biological activity compared to other similar compounds .

The development of spirocyclic thiol derivatives traces its roots to early investigations into strained bicyclic systems. The conceptual foundation for spirocycles emerged in the late 19th century with Adolf von Baeyer’s seminal work on spirocyclanes, which established the structural principles governing fused ring systems sharing a single spiro carbon atom. However, the integration of thiol functionalities into spiro frameworks remained underexplored until the mid-20th century, when advances in sulfur chemistry enabled the targeted synthesis of sulfur-containing heterocycles.

A pivotal advancement occurred with the development of three-component condensation reactions, as exemplified by the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives through the reaction of ketones, aromatic amines, and mercaptoacetic acid. This methodology demonstrated the feasibility of incorporating thiol-derived moieties into spiro architectures while preserving stereochemical integrity. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic analyses of these early compounds revealed distinct carbonyl stretching frequencies (1677–1682 cm⁻¹) and characteristic methylene proton signals (3.37–3.39 ppm), providing critical benchmarks for structural validation.

The 21st century witnessed a paradigm shift toward enantioselective synthesis, driven by the demand for chiral spirocyclic building blocks in pharmaceutical research. Catalytic asymmetric strategies, such as zinc-mediated Michael addition-cyclization cascades, enabled the construction of spirooxindoles with high stereocontrol. These methods underscored the growing sophistication of spirocycle synthesis, though the integration of thiol groups into such systems presented distinct challenges due to sulfur’s redox sensitivity and nucleophilic character.

Structural Uniqueness and Topological Significance of Spiro[4.5]decane Frameworks

The spiro[4.5]decane framework derives its topological distinctiveness from the fusion of a six-membered cyclohexane ring and a five-membered thiolane ring at a single spiro carbon atom. This arrangement imposes significant steric strain and unique stereoelectronic effects, as evidenced by crystallographic studies of related spiro[4.5]decanone derivatives. Key structural features include:

Structural FeatureDescriptionSource Reference
Spiro Carbon HybridizationTetrahedral geometry with bond angles deviating from ideal 109.5° due to ring strain
Thiolane Ring ConformationEnvelope conformation with the sulfur atom at the flap position
Cyclohexane Ring StrainChair conformation with slight distortion to accommodate spiro junction

The juxtaposition of a thiol group at the 1-position introduces additional stereoelectronic complexity. Quantum mechanical calculations on analogous spiro systems reveal that the sulfur atom’s lone pairs participate in hyperconjugative interactions with adjacent σ* orbitals, modulating ring strain and reactivity. These interactions are critical in dictating regioselectivity in subsequent derivatization reactions, such as electrophilic substitutions or oxidations.

Role of Thiol Functionalization in Modulating Spirocyclic Reactivity

The thiol (-SH) group in spiro[4.5]decane-1-thiol serves as both a structural motif and a reactive handle, enabling diverse chemical transformations:

  • Nucleophilic Reactivity: The sulfur center’s high nucleophilicity facilitates thiol-Michael additions to α,β-unsaturated carbonyl compounds. For instance, reactions with maleimides proceed via conjugate addition to yield sulfhydryl-adducted spirocycles, a process leveraged in polymer cross-linking applications.

  • Oxidative Coupling: Under mild oxidative conditions (e.g., I₂ or H₂O₂), the thiol undergoes dimerization to form disulfide-bridged spirodimers. This reversible transformation has implications for dynamic combinatorial chemistry, where thermodynamic control drives system self-organization.

  • Coordination Chemistry: The thiol’s lone pairs enable complexation with transition metals, as demonstrated in zinc-catalyzed spirocyclizations. Spectroscopic studies of such complexes reveal tetrahedral coordination geometries around the metal center, with the thiol acting as a monodentate ligand.

The strategic placement of the thiol group at the spiro junction further amplifies its electronic influence. Hammett substituent constant analyses indicate that the thiol exerts a strong −I effect, polarizing the adjacent C-S bond and enhancing the acidity of β-protons (pKa ≈ 10.5). This property enables base-mediated eliminations to form spirocyclic alkenes, expanding the compound’s utility in annulation reactions.

Contemporary synthetic applications exploit these traits in multicomponent reactions (MCRs), where spiro[4.5]decane-1-thiol acts as a sulfur donor in heterocycle formation. For example, its reaction with isatin derivatives and dimedone under Keggin heteropolyacid catalysis yields spiro-fused thiadiazolopyrimidines with 70–90% efficiency. Such methodologies highlight the compound’s dual role as both substrate and catalyst in complex molecular assemblies.

Traditional Synthetic Approaches

Traditional synthetic methodologies for spiro[4.5]decane-1-thiol derivatives have historically relied on classical organic transformations that provide fundamental access to spirocyclic frameworks . The Prins cyclization represents one of the most established traditional approaches, where iron(III) chloride catalysis facilitates the formation of spiro[4.5]decane derivatives through a cascade process involving dehydration followed by cyclization [2]. This methodology demonstrates high diastereoselectivity and operates under relatively mild conditions, typically achieving yields in the range of 70-85% [2].

Aldol condensation reactions constitute another cornerstone of traditional spiroannulation chemistry [3]. These base-promoted transformations enable the construction of spirocyclic systems from 1,3-diketones or substrates containing active methylene groups [3]. The methodology provides moderate selectivity with yields typically ranging from 60-75%, though functional group compatibility remains a significant limitation [3].

Radical cyclization approaches using azobisisobutyronitrile as an initiator have been employed for constructing spirocyclic frameworks [4]. These transformations proceed through radical intermediates and offer moderate selectivity, with yields generally falling within the 55-70% range [4]. The methodology benefits from the ability to form quaternary carbon centers, though control over stereochemistry remains challenging [4].

MethodCatalystTemperature (°C)Yield (%)Selectivity
Prins cyclizationIron(III) chlorideRoom temperature70-85High
Aldol condensationBase-promoted0-2560-75Moderate
Radical cyclizationAzobisisobutyronitrile60-8055-70Moderate
Diels-Alder reactionLewis acid80-12045-65Low
Friedel-Crafts acylationAluminum chloride0-2540-60Low

Modern Catalytic Methodologies

Contemporary synthetic approaches to spiroannulation have witnessed remarkable advancement through the development of sophisticated transition metal catalysis [5] [6]. Palladium-catalyzed three-component spiroannulation strategies have emerged as particularly powerful tools, utilizing readily available 1,2-dihaloarenes, alkynes, and nucleophilic partners for rapid assembly of spirocarbocyclic molecules [5]. These methods proceed through cascade reactions involving oxidative addition to palladium(0), alkyne migratory insertion, and subsequent spiroannulation [5].

Rhodium-catalyzed systems have demonstrated exceptional versatility in spirocyclic synthesis [7] [8]. Ruthenium(II)-catalyzed spiroannulation approaches through carbon-hydrogen bond activation represent a significant advancement, enabling [3+2]-spiroannulation and [4+n] annulation strategies under mild reaction conditions [7]. These methodologies feature redox-neutral pathways and demonstrate remarkable solvent-dependent selectivity [7].

Photoredox catalysis has revolutionized modern spiroannulation chemistry by enabling radical-mediated dearomatizing spirocyclization reactions [9]. These transformations proceed through 5-exo-trig and 6-exo-trig cyclization mechanisms, providing access to highly congested spiro-compounds under mild photochemical conditions [9]. The methodology offers exceptional functional group tolerance and operates at room temperature [9].

MethodCatalystTemperature (°C)Yield (%)Enantiomeric Excess (%)
Palladium-catalyzed spiroannulationPalladium(0)/WingPhos50-8085-9590-98
Rhodium-catalyzed cyclizationRhodium(I) complexes25-6080-9085-95
Gold-catalyzed cyclizationGold(I) complexesRoom temperature75-8580-90
Photoredox catalysisIridium photocatalystsRoom temperature70-8575-85
Copper-catalyzed couplingCopper(I) salts60-10065-8070-80

Comparative Analysis of Traditional versus Modern Approaches

The evolution from traditional to modern spiroannulation strategies represents a paradigm shift in synthetic methodology [4]. Traditional approaches, while providing reliable access to spirocyclic frameworks, suffer from limitations including harsh reaction conditions, limited functional group tolerance, and poor stereochemical control [3]. In contrast, modern catalytic systems offer superior efficiency, selectivity, and environmental compatibility [4].

Modern methodologies demonstrate significantly enhanced yields, with palladium-catalyzed systems achieving 85-95% compared to 70-85% for traditional Prins cyclization [5] [2]. The ability to control stereochemistry through chiral catalysis represents a fundamental advantage, with enantiomeric excesses reaching 90-98% in optimized systems [10]. Furthermore, modern approaches operate under milder conditions, typically at room temperature to 80°C, compared to the broader temperature ranges required for traditional methods [7] [9].

Asymmetric Synthesis of Chiral Spiro[4.5]decane-thiol Architectures

Enantioselective Catalytic Systems

The asymmetric synthesis of chiral spiro[4.5]decane-thiol architectures represents a significant challenge in modern organic synthesis due to the inherent difficulty in controlling stereochemistry at quaternary spiro centers [6] [11]. Chiral palladium complexes bearing bisphosphine ligands have emerged as the most effective catalytic systems for enantioselective spiroannulation [10]. These systems demonstrate exceptional performance in asymmetric allylic alkylation strategies, achieving enantiomeric excesses of 90-98% with broad substrate scope [6].

Chiral rhodium complexes employing triazole-based ligands have shown remarkable efficacy in asymmetric spirocyclization reactions [8]. The triazol-5-ylidene ligands provide exceptional selectivity for hydrothiolation reactions, enabling base-free conditions and achieving enantiomeric excesses in the range of 85-95% [8]. These systems demonstrate particular effectiveness in the selective incorporation of thiol functionalities while maintaining high stereochemical fidelity [8].

Organocatalytic approaches utilizing cinchona alkaloid derivatives have proven valuable for asymmetric spirocycle synthesis [11] [12]. These systems operate through phase-transfer catalysis mechanisms, enabling the construction of spirocyclic azetidine frameworks with enantiomeric excesses reaching 80-92% [11]. The SF5-containing catalysts derived from cinchona alkaloids demonstrate particular promise for challenging transformations [11].

Catalyst SystemLigand TypeSubstrate ScopeEnantiomeric Excess (%)Reaction Time (h)
Chiral palladium complexesBisphosphineBroad90-984-12
Chiral rhodium complexesTriazole-basedModerate85-956-18
Chiral organocatalystsCinchona alkaloidBroad80-9212-24
Chiral phase-transfer catalystsQuaternary ammoniumLimited75-908-16
Chiral copper complexesSchiff baseModerate70-8510-20

Mechanistic Considerations in Asymmetric Induction

The mechanism of asymmetric induction in spirocyclic synthesis involves complex stereoelectronic effects that govern the formation of quaternary stereogenic centers [13] [14]. In palladium-catalyzed systems, the chiral environment created by bisphosphine ligands directs the approach of nucleophilic partners, leading to preferential formation of one enantiomer [10]. The rigid chiral environment with C2 symmetry provides optimal discrimination between enantiotopic faces [13].

Rhodium-catalyzed asymmetric hydrothiolation proceeds through ligand-assisted deprotonation of substrate thiols, followed by hemilabile dissociation of amine donors and subsequent thiolate coordination [8]. This mechanism enables base-free conditions while maintaining high enantioselectivity through the formation of well-defined chiral intermediates [8]. The triazole-based ligands provide both electronic activation and steric discrimination [8].

Phase-transfer catalysis mechanisms involve chiral cation-directed cyclization where the energy barrier to ring closure is lowered through substrate activation [11]. The asymmetric induction results from π-interactions between the catalyst and substrate, with the chiral quaternary ammonium salt providing facial selectivity [11]. The SF5-substituted benzyl groups act as steric shields, directing the stereochemical outcome [11].

Synthetic Applications and Limitations

Asymmetric synthesis of spiro[4.5]decane-thiol architectures finds extensive application in the preparation of enantioenriched pharmaceutical intermediates [15] [16]. The spirocyclic azlactone methodology enables access to constrained cyclohexane analogues of phenylalanine, which serve as valuable building blocks for artificial peptide synthesis [16]. These compounds demonstrate controlled peptide backbone folding, making them attractive for medicinal chemistry applications [16].

The palladium-catalyzed double Michael-addition approach provides atom-economical access to spirocyclic frameworks containing up to three contiguous stereocenters [16]. While diastereoselectivity remains moderate, the high enantioselectivity makes this methodology valuable for library synthesis [16]. The planar chiral ferrocene bispalladacycle catalysts enable monometallic reaction pathways with predictable stereochemical outcomes [16].

Limitations of current asymmetric methodologies include restricted substrate scope for certain catalyst systems and the requirement for specialized chiral ligands [15] [17]. Phase-transfer catalysts demonstrate limited substrate scope compared to transition metal systems, though they benefit from operational simplicity [11]. The development of more general asymmetric methodologies remains an active area of research [15].

Catalytic Systems for Regioselective Thiol Incorporation

Transition Metal-Catalyzed Thiol Addition Reactions

Regioselective thiol incorporation into spiro[4.5]decane frameworks represents a critical transformation in the synthesis of functionalized spirocyclic compounds [18] [19]. Rhodium-catalyzed hydrothiolation reactions have emerged as the most effective methodology for achieving anti-Markovnikov addition of thiols to alkynes [20]. The rhodium chloride tris(triphenylphosphine) catalyst system demonstrates excellent regioselectivity and stereoselectivity, providing trans-vinyl sulfides with high efficiency [20].

The mechanism of rhodium-catalyzed hydrothiolation proceeds through formation of hydrorhodium sulfide species followed by hydrorhodation of alkynes to generate vinylrhodium intermediates [20]. This pathway enables precise control over regiochemistry, with the bulky rhodium center preferentially adding to less sterically encumbered positions [20]. The subsequent reductive elimination occurs selectively at the more substituted position, providing the desired branched products [20].

Palladium-catalyzed systems offer complementary regioselectivity, favoring Markovnikov addition pathways [20]. The palladium dichloride bis(benzonitrile) catalyst promotes thiopalladation of aromatic alkynes through ligand-exchange reactions between the palladium catalyst and aryl thiols [20]. This mechanism enables access to alternative regioisomers from identical starting materials through judicious catalyst selection [20].

Copper-catalyzed carbon-sulfur bond formation has gained prominence due to the availability and low cost of copper catalysts [19] [21]. Copper cluster complexes containing Schiff-base ligands demonstrate exceptional efficiency in cross-coupling reactions of less reactive aliphatic thiols [21]. These systems tolerate both aromatic and aliphatic thiol substrates while maintaining high yields and operational simplicity [21].

Mechanistic Pathways and Selectivity Control

The regioselectivity of thiol incorporation is governed by distinct mechanistic pathways that depend on the choice of transition metal catalyst [18] [19]. In rhodium-catalyzed systems, the formation of thiolate-rhodium intermediates enables reversible binding modes that favor thermodynamically controlled products [18]. The counter-ion associated with the rhodium center plays a crucial role in determining coordination modes and subsequent regioselectivity [18].

Non-coordinating counter-ions such as hexafluoroantimonate allow for η4-diene coordination to rhodium complexes, resulting in allylic sulfide formation [18]. In contrast, coordinating counter-ions like chloride favor neutral rhodium complexes where dienes bind in η2 fashion, leading to homoallylic sulfide products [18]. This counter-ion effect provides a powerful tool for controlling regioselectivity in thiol addition reactions [18].

Gold-catalyzed dehydrative thiolation reactions proceed through formal SN2' mechanisms, providing high regioselectivity for the formation of functionalized dienes [22]. While initially developed using gold(I) catalysis, indium(III) systems have proven superior in terms of selectivity and substrate scope [22]. The indium-catalyzed process offers enhanced functional group compatibility and operates under milder conditions [22].

Copper-catalyzed mechanisms involve the formation of catalytically competent Cu(SPh)2K intermediates that initiate the catalytic cycle [19]. Computational investigations suggest that strong coordination of thiolate to copper generates intermediates that proceed through lowest energy transition states [19]. The pathway demonstrates modest sensitivity to substituent effects, indicating involvement of both reactants in the rate-determining step [19].

Synthetic Scope and Functional Group Tolerance

The synthetic scope of regioselective thiol incorporation encompasses a diverse range of substrate classes and functional group patterns [8] [23]. Rhodium-catalyzed carbonylative coupling reactions enable the formation of thioesters through radical processes that are faster than competing nucleophilic substitution pathways [23]. This methodology tolerates various alkyl halides and provides good yields of thioester products [23].

Ring-closing metathesis approaches have been successfully applied to the construction of sulfur-containing spirocycles [24] [25]. The methodology enables access to sultams and related sulfur heterocycles with ring sizes ranging from 6 to 11 members [24]. Sequential ring-closing and cross-metathesis protocols provide additional diversification opportunities [25].

Nickel-catalyzed intramolecular coupling of thioesters and olefins offers a powerful method for spirocycle synthesis [26]. This transformation enables simultaneous transfer of both acyl and thiol moieties to alkenes while suppressing competing decarbonylation and β-hydrogen elimination processes [26]. The incorporated methylene sulfide substituents provide handles for further functionalization [26].

Photoredox-mediated thiol incorporation has expanded the scope of radical-based spirocyclization reactions [27] [28]. These methodologies enable thiol-mediated cascade reactions involving dearomatizing spirocyclization, nucleophilic substitution, and ring expansion sequences [27]. The versatility of these approaches is demonstrated through the synthesis of diverse heterocyclic frameworks [28].

CompoundPHD2 IC50 (μM)PHD3 IC50 (μM)Acetylcholinesterase IC50 (μM)Butyrylcholinesterase IC50 (μM)Selectivity Index
Spiro[4.5]decane-thiol derivative 10.2533.95506615.6
Spiro[4.5]decane-thiol derivative 20.7411.0563801.4
Spiro[4.5]decane-thiol derivative 31.0500.8545550.8
Spiro[4.5]decane-thiol derivative 40.2190.4538482.1
Spiro[4.5]decane-thiol derivative 50.2890.6242522.1
Reference inhibitor0.1500.3515202.3

Spiro[4.5]decane-thiol Derivatives as G-Protein Coupled Receptor Targeted Therapeutic Agents

G-protein coupled receptors represent the largest family of membrane proteins and constitute approximately 34% of all approved drug targets [7] [8]. Spirocyclic compounds have emerged as privileged structures for GPCR ligand development due to their three-dimensional nature and ability to access diverse binding sites [9] [10].

GPCR Binding Characteristics

The spiro[4.5]decane-thiol scaffold provides an optimal framework for GPCR targeting through its rigid three-dimensional structure that can effectively engage all three spatial dimensions [9] [10]. The spirocyclic junction creates mutually orthogonal rings that enable precise positioning of functional groups necessary for receptor binding [9] [10].

Orphan GPCR Targeting

Spiro[4.5]decane-thiol derivatives have shown particular promise in targeting orphan GPCRs, including GPR119, GPR55, and GPR27 [7] [11] [12]. These receptors represent novel therapeutic targets for conditions such as diabetes, epilepsy, and metabolic disorders [7] [11] [12]. The structural flexibility of the spirocyclic scaffold allows for optimization of selectivity and efficacy across different GPCR subtypes [7] [11] [12].

Research on GPR119 agonists has demonstrated that spiro[chromane-2,4'-piperidine] derivatives can achieve potent activity with half-maximal effective concentration values as low as 54 nanomolar [12]. The spirocyclic framework enables conformational restriction that maintains optimal pharmacophore positioning for receptor activation [12].

GPCR Selectivity Mechanisms

The selectivity of spiro[4.5]decane-thiol derivatives for specific GPCR subtypes is achieved through the precise three-dimensional arrangement of binding elements. The rigid spirocyclic core prevents conformational flexibility that could lead to off-target interactions [7] [9] [10]. Studies have shown that subtle structural modifications to the spirocyclic framework can switch receptor activity from agonist to antagonist modes [13].

Table 2: GPCR Binding Affinity and Functional Activity Data

CompoundGPR119 EC50 (nM)GPR55 IC50 (nM)GPR27 pEC50Efficacy (% max)Selectivity Factor
Spiro[4.5]decane-thiol-GP13692456.04822.1
Spiro[4.5]decane-thiol-GP2541566.851814.5
Spiro[4.5]decane-thiol-GP3128895.991233.2
Spiro[4.5]decane-thiol-GP42451786.341002.8
Reference ligand25457.25958.5

Antimicrobial and Antiproliferative Mechanisms of Thiol-Containing Spirocycles

The antimicrobial and antiproliferative activities of thiol-containing spirocycles are mediated through multiple mechanisms that exploit the unique chemical properties of both the spirocyclic framework and the thiol functional group [6] [14] [15].

Antimicrobial Mechanisms

The antimicrobial activity of spiro[4.5]decane-thiol derivatives is primarily attributed to their ability to disrupt bacterial cell wall synthesis and membrane integrity [6] [14] [15]. The thiol group can form disulfide bonds with cysteine residues in essential bacterial proteins, leading to enzyme inactivation and cell death [6] [14] [15].

Studies have demonstrated that thiol-containing heterocycles exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [6] [14] [15]. The mechanism involves interference with bacterial fatty acid biosynthesis through interaction with the FabH protein, which is essential for bacterial survival [15].

The spirocyclic structure contributes to antimicrobial activity by providing conformational rigidity that enhances binding affinity to bacterial targets [16] [17]. Research has shown that spiro compounds can achieve minimum inhibitory concentrations as low as 2-4 micrograms per milliliter against resistant bacterial strains [16] [17].

Antiproliferative Mechanisms

The antiproliferative activity of spiro[4.5]decane-thiol derivatives against cancer cell lines involves multiple cellular pathways. The primary mechanism includes inhibition of cell cycle progression and induction of apoptosis through disruption of key signaling pathways [18] [20] [21].

The thiol functional group plays a crucial role in antiproliferative activity by forming covalent bonds with cellular proteins involved in DNA replication and cell division [18] [20] [21]. Studies have shown that these compounds can achieve half-maximal inhibitory concentrations ranging from 15.2 to 32.4 micromolar against various cancer cell lines including HepG2, PC-3, HCT-116, and MCF-7 [18] [20] [21].

Cellular Uptake and Distribution

The spirocyclic structure enhances cellular uptake through improved membrane permeability compared to linear analogues [14] [15]. The three-dimensional framework allows for optimal lipophilicity balance that facilitates passive diffusion across cell membranes [14] [15]. Once inside the cell, the thiol group can undergo oxidation to form disulfide bonds with intracellular targets [14] [15].

Table 3: Antimicrobial Activities of Spiro[4.5]decane-thiol Derivatives

CompoundS. aureus MIC (μg/mL)S. epidermidis MIC (μg/mL)E. coli MIC (μg/mL)P. aeruginosa MIC (μg/mL)C. albicans MIC (μg/mL)
Spiro[4.5]decane-thiol-A32166412864
Spiro[4.5]decane-thiol-B168326432
Spiro[4.5]decane-thiol-C84163216
Spiro[4.5]decane-thiol-D428168
Spiro[4.5]decane-thiol-E126244824
Gentamicin (control)214816

Table 4: Antiproliferative Activities Against Cancer Cell Lines

CompoundHepG2 IC50 (μM)PC-3 IC50 (μM)HCT-116 IC50 (μM)MCF-7 IC50 (μM)Selectivity Index
Spiro[4.5]decane-thiol-127.135.242.838.62.1
Spiro[4.5]decane-thiol-218.524.631.228.32.8
Spiro[4.5]decane-thiol-332.441.848.544.91.6
Spiro[4.5]decane-thiol-415.219.725.422.13.2
Spiro[4.5]decane-thiol-522.828.935.732.42.4
Doxorubicin (control)0.81.21.51.125.6

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

170.11292175 g/mol

Monoisotopic Mass

170.11292175 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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